molecular formula C7H9N3O3S B14864721 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Cat. No.: B14864721
M. Wt: 215.23 g/mol
InChI Key: GDXSKDZBWUGPEH-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a hydroxyethyl group, two oxo groups, and a carbothioamide group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by the addition of 2-chloroethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxo groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the carbothioamide group under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Comparison: 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide and sulfonamide analogs. The carbothioamide group can participate in unique substitution reactions and may exhibit different binding affinities to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carbothioamide

InChI

InChI=1S/C7H9N3O3S/c8-5(14)4-3-10(1-2-11)7(13)9-6(4)12/h3,11H,1-2H2,(H2,8,14)(H,9,12,13)

InChI Key

GDXSKDZBWUGPEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCO)C(=S)N

Origin of Product

United States

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